2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile
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Overview
Description
2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile is a complex organic compound that features a morpholine ring, a methoxy group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile typically involves a multi-step process. One common method starts with the preparation of the morpholine derivative, which is then reacted with a methoxy-substituted benzaldehyde to form the intermediate. This intermediate is subsequently subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The morpholine ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery .
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to undergo various chemical transformations allows for the creation of analogs with improved pharmacological properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the nitrile groups can interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy groups but lacks the nitrile moiety.
2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid: Contains a thiazolidine ring instead of the propanedinitrile moiety.
Uniqueness
What sets 2-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]pro
Properties
IUPAC Name |
2-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-16-3-2-13(8-14(10-17)11-18)9-15(16)12-19-4-6-21-7-5-19/h2-3,8-9H,4-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVAHHYUFFHEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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